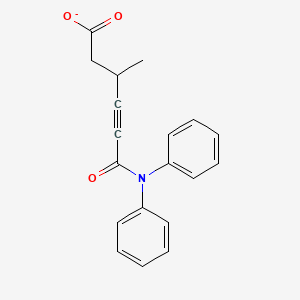
(R)-5-(diphenylamino)-5-oxopent-3-yn-2-ylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-(diphenylamino)-5-oxopent-3-yn-2-ylacetate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(diphenylamino)-5-oxopent-3-yn-2-ylacetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of diphenylamine with an appropriate alkyne and esterifying the resulting product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-5-(diphenylamino)-5-oxopent-3-yn-2-ylacetate would likely involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-5-(diphenylamino)-5-oxopent-3-yn-2-ylacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into different derivatives with altered properties.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
®-5-(diphenylamino)-5-oxopent-3-yn-2-ylacetate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives might have potential as bioactive compounds for pharmaceutical research.
Materials Science: The compound could be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which ®-5-(diphenylamino)-5-oxopent-3-yn-2-ylacetate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the compound’s structure and functional groups. For example, the aromatic rings might interact with proteins or enzymes, altering their activity.
Comparison with Similar Compounds
Similar Compounds
Diphenylamine: A simpler compound with similar aromatic properties.
Phenylacetate: Shares the ester functional group but lacks the alkyne and diphenylamino components.
Propargyl acetate: Contains the alkyne and ester groups but lacks the aromatic rings.
Uniqueness
®-5-(diphenylamino)-5-oxopent-3-yn-2-ylacetate is unique due to its combination of aromatic, alkyne, and ester functional groups. This combination provides a distinct set of chemical properties and reactivity, making it valuable for specific applications that similar compounds might not be suitable for.
Properties
Molecular Formula |
C19H16NO3- |
|---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
3-methyl-6-oxo-6-(N-phenylanilino)hex-4-ynoate |
InChI |
InChI=1S/C19H17NO3/c1-15(14-19(22)23)12-13-18(21)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15H,14H2,1H3,(H,22,23)/p-1 |
InChI Key |
YKBUKPMHKYCETC-UHFFFAOYSA-M |
Canonical SMILES |
CC(CC(=O)[O-])C#CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















